2-(4-Aminophenyl)-1h-benzimidazole-5-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity . Another approach involved the condensation of o-aminothiophenol with (un)substituted p-aminobenzoic acid under the action of melamine formaldehyde resin (MFR) supported sulfuric acid under microwave irradiation (MW) and solvent-free conditions .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like Density Functional Theory . The structures of the synthesized compounds were elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction of 2-(4-aminophenyl)benzothiazole with different aromatic aldehydes in methanol under refluxing conditions gave the corresponding 2-substituted benzimidazole-based Schiff bases .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, these polyimides are endowed with a higher glass transition temperature of 408–438 °C and an initial thermal decomposition of 550–580 °C . They exhibit a strong tensile strength of 123–233 MPa, and a tensile moduli of 2.66–12.84 GPa without post stretching .Mechanism of Action
While the exact mechanism of action for “2-(4-Aminophenyl)-1h-benzimidazole-5-carboxylic acid” is not specified, similar compounds have shown antimicrobial activity. The results from cytoplasmic membrane permeabilization assay, FACS study, as well as DNA-binding assays, suggest membrane perturbing as well as intracellular mode of action of this class of compounds .
Safety and Hazards
Future Directions
The future directions for “2-(4-Aminophenyl)-1h-benzimidazole-5-carboxylic acid” and similar compounds could involve further exploration of their potential applications in various fields. For instance, the development of novel electrochromic materials and the synthesis of 2-benzothiazolyl and 2-(aminophenyl)benzothiazolyl amino acids and peptides are areas of ongoing research.
Properties
IUPAC Name |
2-(4-aminophenyl)-3H-benzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c15-10-4-1-8(2-5-10)13-16-11-6-3-9(14(18)19)7-12(11)17-13/h1-7H,15H2,(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGXOZAZNUAHPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354491 |
Source
|
Record name | 2-(4-Aminophenyl)-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190121-99-4 |
Source
|
Record name | 2-(4-Aminophenyl)-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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